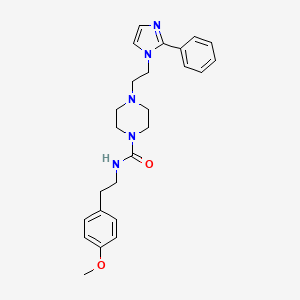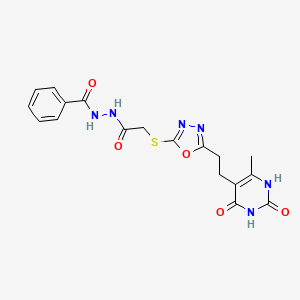![molecular formula C15H19N5O3S B2688219 3-methyl-N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}benzene-1-sulfonamide CAS No. 1788949-80-3](/img/structure/B2688219.png)
3-methyl-N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2,3-Triazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known to exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The 1,2,3-triazole ring system can be easily obtained by the widely used copper-catalyzed click reaction of azides with alkynes .Molecular Structure Analysis
The 1,2,3-triazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
1,2,3-Triazole exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .Scientific Research Applications
Regioselectivity in Organic Synthesis
Research into the reactions of N-(polychloroethylidene)-sulfonamides with pyrroles, including 1H-pyrrole and 1-methyl-1H-pyrrole, reveals insights into regioselectivity, contributing to the understanding of chemical bond formation processes. These studies offer valuable information for developing synthetic pathways in organic chemistry, particularly in the creation of complex molecules with specific configurations (Rozentsveig et al., 2008).
Antiviral Applications
Compounds related to methylbenzenesulfonamide, including its derivatives, have been evaluated for their potential as antiviral agents, specifically targeting HIV-1 infection. This research underlines the importance of small molecular antagonists in the prevention of viral diseases, highlighting the therapeutic applications of sulfonamide derivatives (Cheng De-ju, 2015).
Drug Development for Dementia
AND-1184, a compound chemically related to N-(2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide, showcases the process of drug development for dementia treatment. Structural investigations of such compounds provide a foundation for understanding their biological activities and potential therapeutic benefits (Pawlak et al., 2021).
Antitumor Activity
Research on substituted indazole derivatives, including those with sulfonamide groups, indicates significant antiproliferative and apoptotic activities against human tumor cell lines. These findings are pivotal for the development of new anticancer drugs, showcasing the role of sulfonamide derivatives in medicinal chemistry (Abbassi et al., 2014).
Materials Science
The synthesis and characterization of novel peripherally octa-substituted metallophthalocyanines, incorporating sulfonamide derivatives, contribute to the advancement of materials science. These compounds exhibit unique electrochemical and spectroelectrochemical properties, making them suitable for applications in electronic devices and sensors (Kantekin et al., 2015).
Properties
IUPAC Name |
3-methyl-N-[2-oxo-2-[3-(triazol-1-yl)pyrrolidin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-12-3-2-4-14(9-12)24(22,23)17-10-15(21)19-7-5-13(11-19)20-8-6-16-18-20/h2-4,6,8-9,13,17H,5,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFORDGYZHUKGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2688136.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(3-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2688139.png)
![N-(2,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2688140.png)
![N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2688143.png)
![3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide](/img/structure/B2688144.png)



![2,5-dimethyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}furan-3-carboxamide](/img/structure/B2688151.png)
![1-((cyanomethyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2688153.png)
![2-(4-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2688155.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2688156.png)
![5-Fluoro-2-[(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2688158.png)
